molecular formula C20H17ClN2O3S B5070944 2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide

2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide

Cat. No. B5070944
M. Wt: 400.9 g/mol
InChI Key: KJCWFFIMVHSLCC-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. These might include reactions at the amide or sulfonyl groups, or substitution reactions involving the chloro or methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it were a drug, its mechanism of action might involve interaction with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used or handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Future research could focus on further characterizing this compound, including its synthesis, molecular structure, chemical reactivity, and potential uses. This could involve laboratory experiments, computational modeling, and possibly even testing in biological systems .

properties

IUPAC Name

2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-14-7-5-6-10-19(14)23-27(25,26)16-11-12-18(21)17(13-16)20(24)22-15-8-3-2-4-9-15/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCWFFIMVHSLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide

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